molecular formula C17H13BrN2O3S B12725772 Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide CAS No. 134826-63-4

Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide

Cat. No.: B12725772
CAS No.: 134826-63-4
M. Wt: 405.3 g/mol
InChI Key: VJDMCRQDYCTCJS-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide is a complex organic compound that features a combination of nitrophenyl and quinolinylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the 4-nitrophenyl ethanone derivative, followed by the introduction of the 2-quinolinylthio group. The final step involves the formation of the monohydrobromide salt. Common reagents used in these reactions include bromine, quinoline derivatives, and nitrobenzene derivatives. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The quinolinylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of quinoline-based compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and quinolinylthio groups may play a role in binding to these targets, leading to specific biological effects. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide can be compared to other compounds with similar structures, such as:
    • 1-(4-nitrophenyl)-2-(2-quinolinylthio)ethanone
    • 1-(4-nitrophenyl)-2-(2-quinolinylthio)ethanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

134826-63-4

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-quinolin-2-ylsulfanylethanone;hydrobromide

InChI

InChI=1S/C17H12N2O3S.BrH/c20-16(13-5-8-14(9-6-13)19(21)22)11-23-17-10-7-12-3-1-2-4-15(12)18-17;/h1-10H,11H2;1H

InChI Key

VJDMCRQDYCTCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br

Origin of Product

United States

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